molecular formula C15H13ClO3 B1606681 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 423156-83-6

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No. B1606681
CAS RN: 423156-83-6
M. Wt: 276.71 g/mol
InChI Key: YAOBGNSGZATOPE-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, also known as 4-chloro-3-[(4-methoxybenzyl)oxy]benzaldehyde, is a compound belonging to the class of arylaldehydes. It is an organic compound with a molecular formula of C13H11ClO2. It is a pale yellow solid with a faint odor and is insoluble in water. It is a common intermediate used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis of Boronic Acid Derivatives

This compound is used as a precursor in the synthesis of boronic acid derivatives . These derivatives are crucial in Suzuki coupling reactions , a type of cross-coupling method used to generate biaryl compounds, which are important in pharmaceuticals and organic materials.

Liquid Crystal Research

The structural properties of this compound make it a candidate for research in liquid crystals . Liquid crystals have applications in non-linear optics and can be used in dye lasers, which are pivotal in various technological and scientific fields.

Non-Linear Optics

Due to its potential in liquid crystal formation, “3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” may be used in non-linear optical studies . Non-linear optical materials are essential for the development of new optical devices, such as high-speed information processing systems.

Dye Lasers

The compound’s relevance in liquid crystal research also extends to its use in dye lasers . Dye lasers are tunable and can be used in medical diagnosis, treatments, and various spectroscopy applications.

Organic Synthesis

It serves as an intermediate in organic synthesis . Its chemical structure allows for various reactions that can lead to the development of new organic compounds with potential applications in medicinal chemistry.

Material Science

The boronic acid derivatives synthesized from this compound can be used in material science . They can contribute to the creation of new materials with specific properties, such as increased durability or conductivity.

Pharmaceutical Research

In pharmaceutical research, the compound can be used to create molecular scaffolds . These scaffolds can be the basis for developing new drugs, especially in the field of targeted cancer therapies.

Analytical Chemistry

Lastly, “3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde” can be utilized in analytical chemistry as a reagent or a reference compound in chromatography and spectrometry analyses .

properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOBGNSGZATOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358089
Record name 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423156-83-6
Record name 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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